molecular formula C11H14N2O4 B14378314 Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate CAS No. 89561-21-7

Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate

Cat. No.: B14378314
CAS No.: 89561-21-7
M. Wt: 238.24 g/mol
InChI Key: LWJPUVDVFLHFPZ-UHFFFAOYSA-N
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Description

Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of two ester groups at the 2 and 6 positions of the pyridine ring and a dimethylamino group at the 4 position. It is widely used in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate can be synthesized through a multi-step process. One common method involves the oxidation of pyridine to form the 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield the desired product . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to maintain consistency and purity. The use of automated systems for temperature and pressure control is common to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetic anhydride, dimethylamine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents like chloroform and methanol .

Major Products Formed

The major products formed from reactions involving this compound include esters, amides, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate involves its role as a nucleophilic catalyst. In esterification reactions, for example, it reacts with acetic anhydride to form an acetylpyridinium ion, which then facilitates the nucleophilic attack by an alcohol to form the ester . The dimethylamino group enhances the nucleophilicity of the compound, making it highly effective in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate is unique due to the combination of ester groups and the dimethylamino group, which provides it with enhanced nucleophilicity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

89561-21-7

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 4-(dimethylamino)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C11H14N2O4/c1-13(2)7-5-8(10(14)16-3)12-9(6-7)11(15)17-4/h5-6H,1-4H3

InChI Key

LWJPUVDVFLHFPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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